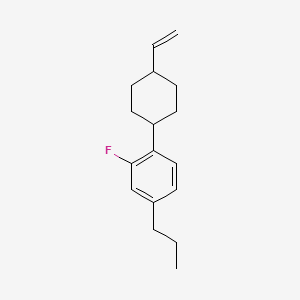
1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene is an organic compound characterized by a cyclohexyl ring substituted with an ethenyl group, a fluorine atom, and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Cyclohexylation: The initial step involves the formation of a cyclohexyl ring with an ethenyl group. This can be achieved through the reaction of cyclohexene with a suitable ethenylating agent under controlled conditions.
Propylation: The final step involves the addition of a propyl group to the benzene ring, which can be achieved through Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and minimize the need for intermediate purification steps.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism by which 1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. For example, the fluorine atom may enhance the compound’s binding affinity to certain receptors, while the propyl group may influence its lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
- 1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene
- 1-(4-Ethenylcyclohexyl)-2-fluoro-4-methylbenzene
Comparison: 1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene is unique due to the presence of the propyl group, which imparts distinct physicochemical properties compared to its analogs. The propyl group may enhance the compound’s hydrophobicity, influencing its solubility and interaction with biological membranes. Additionally, the specific positioning of the fluorine atom and the ethenyl group can affect the compound’s reactivity and binding affinity to molecular targets.
Propiedades
Número CAS |
917946-40-8 |
|---|---|
Fórmula molecular |
C17H23F |
Peso molecular |
246.36 g/mol |
Nombre IUPAC |
1-(4-ethenylcyclohexyl)-2-fluoro-4-propylbenzene |
InChI |
InChI=1S/C17H23F/c1-3-5-14-8-11-16(17(18)12-14)15-9-6-13(4-2)7-10-15/h4,8,11-13,15H,2-3,5-7,9-10H2,1H3 |
Clave InChI |
ODAMVSRNOWVZRB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C=C1)C2CCC(CC2)C=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B14183317.png)
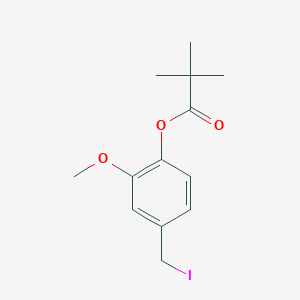
![2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-](/img/structure/B14183327.png)
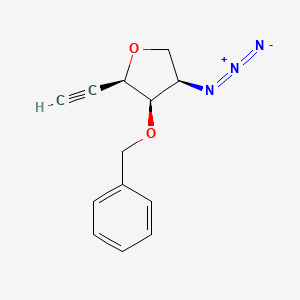
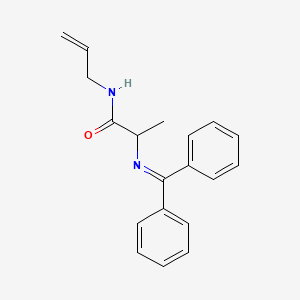
![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)

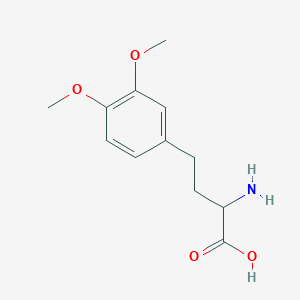
![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
![4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline](/img/structure/B14183407.png)
![3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B14183410.png)
![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)
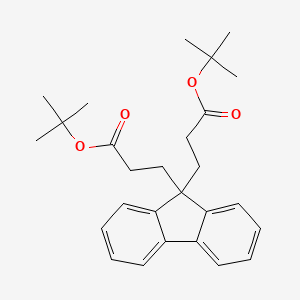
![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)
